molecular formula C22H22FN3O5 B3411009 N-(3-fluoro-4-methylphenyl)-2-(6-oxo-3-(3,4,5-trimethoxyphenyl)pyridazin-1(6H)-yl)acetamide CAS No. 899991-01-6

N-(3-fluoro-4-methylphenyl)-2-(6-oxo-3-(3,4,5-trimethoxyphenyl)pyridazin-1(6H)-yl)acetamide

Cat. No.: B3411009
CAS No.: 899991-01-6
M. Wt: 427.4 g/mol
InChI Key: MEDHVEACOUSDIO-UHFFFAOYSA-N
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Description

N-(3-Fluoro-4-methylphenyl)-2-(6-oxo-3-(3,4,5-trimethoxyphenyl)pyridazin-1(6H)-yl)acetamide is a pyridazinone derivative featuring a 3,4,5-trimethoxyphenyl substitution at position 3 of the pyridazinone core and an acetamide group linked to a 3-fluoro-4-methylphenyl moiety. The 3,4,5-trimethoxyphenyl group is a hallmark of bioactive compounds targeting tubulin polymerization, while the fluorinated aromatic ring may enhance metabolic stability and binding affinity .

Properties

IUPAC Name

N-(3-fluoro-4-methylphenyl)-2-[6-oxo-3-(3,4,5-trimethoxyphenyl)pyridazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN3O5/c1-13-5-6-15(11-16(13)23)24-20(27)12-26-21(28)8-7-17(25-26)14-9-18(29-2)22(31-4)19(10-14)30-3/h5-11H,12H2,1-4H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEDHVEACOUSDIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC(=C(C(=C3)OC)OC)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

N’-(3,4,5-Trimethoxybenzylidene)-2-(6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl)acetohydrazide (Compound 8, )

  • Structure: Shares the pyridazinone core and acetamide linkage but replaces the 3-fluoro-4-methylphenyl group with a hydrazide-containing 3,4,5-trimethoxybenzylidene moiety.
  • Properties : Melting point 238–239°C; molecular weight 529.2 g/mol.
  • Activity: Not explicitly reported, but hydrazide derivatives are often explored for antimicrobial or anticancer activity .

N-(3-Chloro-4-fluorophenyl)-2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1-yl]acetamide ()

  • Structure: Differs in the substitution pattern: 3,4-dimethoxyphenyl vs. 3,4,5-trimethoxyphenyl on the pyridazinone core and a 3-chloro-4-fluorophenyl group on the acetamide.

Quinazoline and Thiazolidinone Derivatives

2-[(3-(3,4,5-Trimethoxybenzyl)-4(3H)-quinazolinon-2-yl)thio]-N-(3,4,5-trimethoxyphenyl)acetamide (Compound 10, )

  • Structure: Quinazolinone core with a thioether linkage and 3,4,5-trimethoxyphenyl groups.
  • Activity : Exhibited moderate antitumor activity (MGI% = 24%), highlighting the importance of the 3,4,5-trimethoxyphenyl motif for bioactivity .

Thiazolidinone-Acetamide Hybrids ()

  • Structure: Thiazolidinone ring fused with 3,4,5-trimethoxybenzylidene and acetamide groups.
  • Properties : Melting points 158–217°C; yields 80–89%.

Antitumor Activity

  • Key Findings: Pyridazinone and quinazolinone derivatives with 3,4,5-trimethoxyphenyl groups show potent antitumor activity. For example, compound C (GI50 = 3.16 µM) outperformed 5-fluorouracil (GI50 = 18.60 µM) in cytotoxicity assays . Substitutions on the acetamide nitrogen significantly influence activity. For instance, N-(4-chlorophenyl) derivatives (47% MGI) are more active than N-(4-fluorophenyl) analogues (7% MGI) . Propanamide derivatives (e.g., compound D, GI50 = 14.12 µM) generally show higher activity than acetamides, suggesting chain length impacts binding .

Molecular Docking Insights

  • The 3,4,5-trimethoxyphenyl group facilitates interactions with tubulin’s colchicine-binding site, while fluorinated aryl groups (as in the target compound) may enhance hydrophobic interactions and metabolic stability .

Key Routes for Pyridazinone Derivatives

  • Deprotection Strategy : describes TFA-mediated deprotection of tert-butyl carbamates to yield acetamide derivatives (76% yield), a method likely applicable to the target compound .
  • Microwave-Assisted Synthesis : Patent data () highlights microwave irradiation for rapid coupling of acetamide precursors (e.g., 18% yield for a benzothiazole derivative), though optimization may be needed for the target’s fluorophenyl group .

Data Tables

Table 1. Comparative Antitumor Activity of Selected Analogues

Compound Core Structure GI50 (µM) MGI% Reference
Target Compound Pyridazinone N/A N/A
Compound C () Quinazolinone 3.16
Compound 10 () Quinazolinone 24%
5-Fluorouracil (Reference) 18.60

Table 2. Physical Properties of Pyridazinone Analogues

Compound Melting Point (°C) Molecular Weight (g/mol) Reference
Target Compound N/A ~443.43
Compound 8 () 238–239 529.2
Compound 9 () 239–240 413.0

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-fluoro-4-methylphenyl)-2-(6-oxo-3-(3,4,5-trimethoxyphenyl)pyridazin-1(6H)-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(3-fluoro-4-methylphenyl)-2-(6-oxo-3-(3,4,5-trimethoxyphenyl)pyridazin-1(6H)-yl)acetamide

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